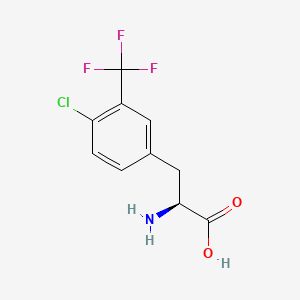
4-Chloro-3-(trifluoromethyl)-L-phenylalanine
Descripción general
Descripción
“4-Chloro-3-(trifluoromethyl)-L-phenylalanine” is a chemical compound that belongs to the class of organic compounds known as diarylethers . It’s important to note that the exact description of this compound is not widely available and the information provided might be related to similar compounds .
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine was synthesized from 4-chloro-7-fluoro-6-nitro-quinazoline and acetonitrile through three steps including phenylamine, nucleophilic substitution reaction, and reduction reaction .Aplicaciones Científicas De Investigación
Pharmaceutical Development
This compound may be involved in the synthesis of pharmaceuticals such as pexidartinib , which has been approved for therapy in advanced hepatocellular carcinoma (primary liver cancer) . The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and bioavailability.
Analgesic Research
Derivatives of similar compounds have been studied for their analgesic potential . The trifluoromethyl group can influence the pharmacophore model, which is crucial in designing compounds with analgesic properties.
Chemical Synthesis
Compounds with the trifluoromethyl group, like “4-Chloro-3-(trifluoromethyl)-L-phenylalanine”, can participate in various chemical syntheses. For example, they may be used in methodologies for synthesizing thiooxazolidinones , which have potential applications in medicinal chemistry.
Safety and Hazards
The safety data sheet for a similar compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It’s important to handle such compounds with care, using personal protective equipment and ensuring adequate ventilation .
Direcciones Futuras
The future directions for “4-Chloro-3-(trifluoromethyl)-L-phenylalanine” and its derivatives could involve further exploration of their analgesic potential. In a study, different derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) were synthesized and evaluated for in vivo analgesic potential . Such studies could contribute to the development of new drugs for pain management.
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been studied for their analgesic properties . These compounds often target pain receptors and pathways, although the specific targets can vary widely.
Mode of Action
Related compounds have been shown to interact with their targets to alleviate pain They may bind to specific receptors, inhibiting the transmission of pain signals and resulting in analgesic effects
Biochemical Pathways
Related compounds have been shown to affect pain pathways . These pathways involve a variety of biochemical reactions and signaling cascades that ultimately lead to the perception of pain. By interacting with these pathways, 4-Chloro-3-(trifluoromethyl)-L-phenylalanine may potentially alter the perception of pain.
Result of Action
Related compounds have been shown to have potent analgesic efficacy . They may depress peripheral and centrally mediated pain by opioid independent systems
Propiedades
IUPAC Name |
(2S)-2-amino-3-[4-chloro-3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSDJVDEMVFGM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80737847 | |
| Record name | 4-Chloro-3-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(trifluoromethyl)-L-phenylalanine | |
CAS RN |
63687-03-6 | |
| Record name | 4-Chloro-3-(trifluoromethyl)-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80737847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



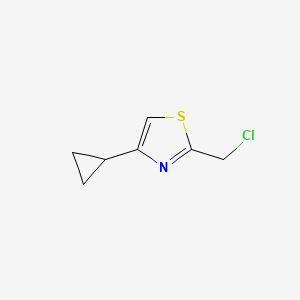
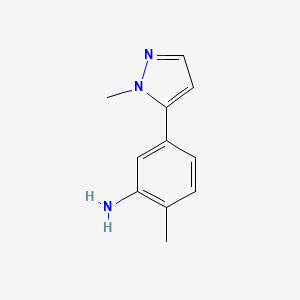
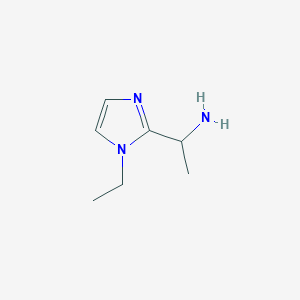
![2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid](/img/structure/B1428980.png)
![1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol](/img/structure/B1428981.png)
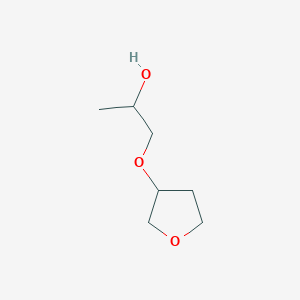
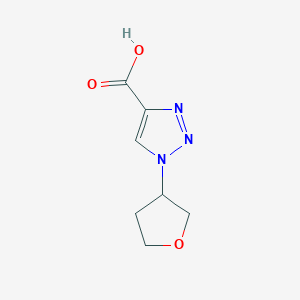
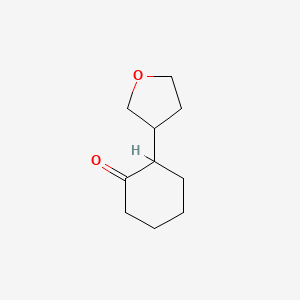
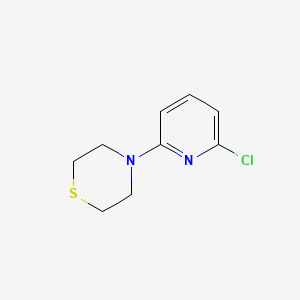
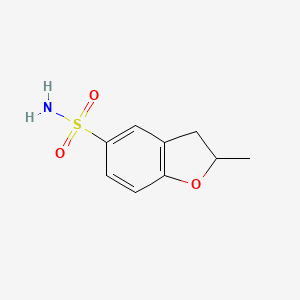
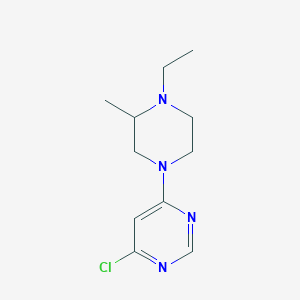
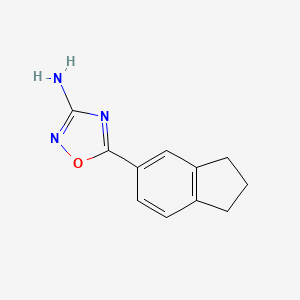
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)
